3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine
CAS No.: 1681019-72-6
Cat. No.: VC5420930
Molecular Formula: C10H23NOSi
Molecular Weight: 201.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1681019-72-6 |
|---|---|
| Molecular Formula | C10H23NOSi |
| Molecular Weight | 201.385 |
| IUPAC Name | azetidin-3-ylmethoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-8-9-6-11-7-9/h9,11H,6-8H2,1-5H3 |
| Standard InChI Key | OTQLOBVJJPWUNE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CNC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
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IUPAC Name: Azetidin-3-ylmethoxy-tert-butyl-dimethylsilane
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CAS Registry Number: 1681019-72-6
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Molecular Formula: C₁₀H₂₃NOSi
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Molecular Weight: 201.38 g/mol
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SMILES Notation: CC(C)(C)Si(C)OCC1CNC1
The compound features an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxymethyl group protected as a TBDMS ether. This protection enhances stability against nucleophilic and acidic conditions, making it suitable for multi-step syntheses.
Physicochemical Characteristics
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Predicted Collision Cross-Section (CCS):
Adduct CCS (Ų) [M+H]⁺ 148.5 [M+Na]⁺ 152.8 [M+NH₄]⁺ 151.5 [M-H]⁻ 144.7
These CCS values, derived from ion mobility spectrometry, are critical for analytical identification in mass spectrometry workflows.
Synthesis and Functionalization
Key Reactions
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Deprotection: The TBDMS group can be selectively removed using tetrabutylammonium fluoride (TBAF) or acetic acid, regenerating the hydroxymethylazetidine for further functionalization .
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the azetidine ring, leveraging its rigidity to control stereochemistry .
Applications in Medicinal Chemistry and Drug Design
Role as a Bioisostere
Azetidines are increasingly employed as bioisosteres for piperidines or pyrrolidines to improve pharmacokinetic (PK) properties:
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Enhanced Solubility: The smaller ring reduces lipophilicity, as demonstrated in PDE10A inhibitors where azetidine substitution increased aqueous solubility by 40% .
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Metabolic Stability: Azetidine-containing compounds exhibit slower hepatic clearance due to reduced cytochrome P450 interactions. For example, a PI3Kγ inhibitor showed 85% remaining after 1 hour in rat liver microsomes, compared to 20% for its pyrrolidine analog .
Case Studies
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Anticancer Agents: Azetidine rings improve the three-dimensionality of molecules, reducing π-stacking and enhancing target selectivity. Derivatives of dolastatin analogs with azetidine rigidification retained potency while improving PK profiles .
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Antibacterial Research: Sulfonamide-functionalized azetidines, such as tert-butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate, inhibit bacterial dihydropteroate synthase, a folate synthesis enzyme.
Recent Advances and Future Directions
Catalytic Applications
Azetidine-based organocatalysts, such as thiourea derivatives, have enabled asymmetric Michael additions with enantioselectivities up to 76% ee, leveraging hydrogen-bonding interactions between the azetidine N-H and substrates .
Drug Discovery
The compound’s utility as a building block is underscored by its inclusion in pharmaceutical libraries for kinase and GPCR-targeted therapies. Recent patents highlight its role in synthesizing checkpoint kinase inhibitors and serotonin receptor modulators .
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